

Application Notes and Protocols: Sodium Anthranilate as a Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium anthranilate**

Cat. No.: **B1290561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

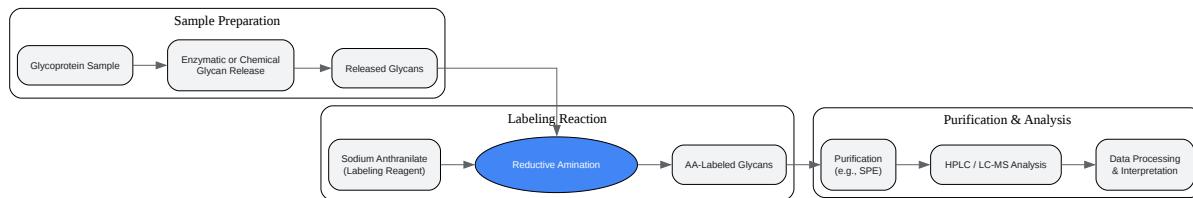
These application notes provide a comprehensive overview of the use of **sodium anthranilate**, also known as anthranilic acid (AA), as a versatile fluorescent labeling agent. It is particularly valuable in the field of glycomics for the analysis of carbohydrates. This document details the underlying principles, experimental protocols, and key applications.

Sodium anthranilate is widely utilized for derivatizing reducing glycans to facilitate their detection and quantification in various analytical techniques.^{[1][2]} The labeling process, primarily achieved through reductive amination, attaches the fluorescent tag to the reducing end of the glycan.^[1] This enhances their hydrophobicity and provides a means for sensitive detection in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][3]}

Key Applications:

- Glycan Profiling: Labeled glycans can be separated and quantified using HPLC with fluorescence detection, enabling detailed glycan profiling from various biological sources.^{[1][2]}
- Mass Spectrometry: The anthranilate tag aids in the ionization of glycans, improving their detection sensitivity in mass spectrometry.^[3]

- Glycan Microarrays: Anthranilic acid-labeled glycans can be further functionalized for immobilization on microarray slides to study protein-glycan interactions.[1][2]
- Neoglycoprotein Synthesis: The labeled glycans can be conjugated to proteins to create neoglycoproteins for various biomedical applications.[1]


Physicochemical and Fluorescent Properties

A summary of the key properties of **sodium anthranilate** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ NNaO ₂	[4]
Molecular Weight	159.12 g/mol	[4]
Excitation Wavelength	330 nm	[1]
Emission Wavelength	420 nm	[1]
Storage	Hygroscopic, Refrigerator, under inert atmosphere	[5]
Solubility	Slightly soluble in DMSO and Methanol	[5]

Experimental Workflow for Glycan Analysis

The general workflow for the analysis of N-glycans from a glycoprotein sample using **sodium anthranilate** labeling is depicted below. This process involves the release of glycans from the protein, followed by fluorescent labeling and subsequent purification and analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for glycan analysis using **sodium anthranilate** labeling.

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling of N-Glycans with Sodium Anthranilate

This protocol describes the reductive amination of N-glycans released from glycoproteins.

Materials:

- Released N-glycans (dried)
- **Sodium anthranilate** (Anthranilic Acid)
- Sodium cyanoborohydride (NaBH_3CN) solution
- Dimethyl sulfoxide (DMSO)
- Glacial acetic acid
- Solid Phase Extraction (SPE) cartridges for cleanup

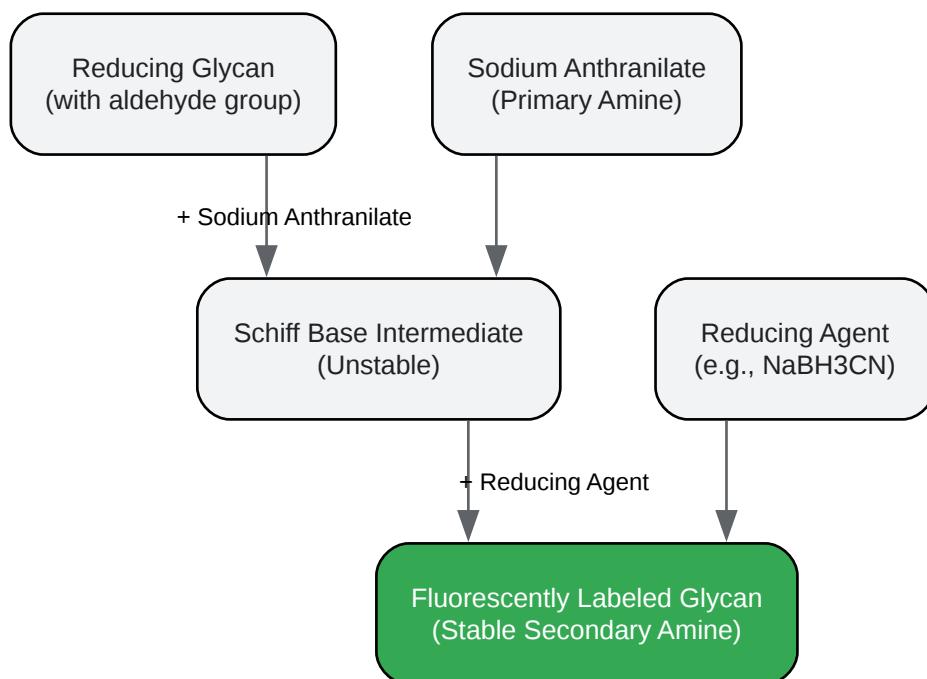
Procedure:

- Reagent Preparation:
 - Labeling Solution: Prepare a solution of 0.35 M **sodium anthranilate** and 1 M sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid. Note: Prepare this solution fresh before use.
- Labeling Reaction:
 - To the dried glycan sample, add 20 μ L of the freshly prepared labeling solution.
 - Vortex briefly to dissolve the glycans.
 - Incubate the reaction mixture at 65°C for 2 hours.
 - After incubation, allow the mixture to cool to room temperature.
- Purification of Labeled Glycans:
 - Purify the labeled glycans from excess reagents using a suitable SPE cartridge (e.g., a graphitized carbon cartridge).
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the reaction mixture onto the conditioned cartridge.
 - Wash the cartridge to remove excess **sodium anthranilate** and other salts.
 - Elute the labeled glycans using an appropriate elution buffer.
 - Dry the eluted sample in a vacuum centrifuge.
- Sample Reconstitution and Analysis:
 - Reconstitute the dried, labeled glycans in an appropriate solvent (e.g., water or HPLC mobile phase) for analysis.
 - The sample is now ready for analysis by HPLC or LC-MS.

Protocol 2: HPLC Analysis of Anthranilate-Labeled Glycans

This protocol outlines a general method for the separation and detection of AA-labeled glycans using HPLC with fluorescence detection.

Instrumentation and Columns:


- An HPLC system equipped with a fluorescence detector.[\[1\]](#)
- A suitable HPLC column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, Weak Anion Exchange (WAX) column, or a C18 reversed-phase column.[\[1\]](#)

HPLC Conditions:

- Detection:
 - Excitation Wavelength: 330 nm[\[1\]](#)
 - Emission Wavelength: 420 nm[\[1\]](#)
- Mobile Phase (Example for WAX-HPLC):
 - Mobile Phase A: Acetonitrile
 - Mobile Phase B: 200 mM Ammonium Acetate (pH 4.5)
 - Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is typically used to elute the glycans. For example, a gradient from 5% to 100% Mobile Phase B over 50 minutes for an analytical run.[\[1\]](#)
- Flow Rate: A typical analytical flow rate is around 0.4 to 1.0 mL/min.
- Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

Reductive Amination Signaling Pathway

The chemical reaction for labeling a reducing glycan with **sodium anthranilate** proceeds via reductive amination. This involves the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine.

[Click to download full resolution via product page](#)

Caption: The reductive amination pathway for fluorescent labeling.

Quantitative Data Summary

While direct quantitative comparisons can be system-dependent, studies have shown that anthranilic acid provides good sensitivity for both fluorescence and mass spectrometry-based detection of glycans.^[3] It serves as a robust and cost-effective alternative to other commercially available fluorescent tags.

Parameter	Observation	Reference
Separation Method	Well-resolved peaks for neutral, monosialylated, and disialylated glycans using WAX-HPLC.	[1]
MS Quantification	Mass spectrometry-based quantification correlates well with fluorescence quantification.	[3]
Labeling Efficiency	High molar labeling efficiencies that are largely independent of the amount of glycans.	[6]
Desialylation	Negligible desialylation (< 2 mol%) occurs during the labeling process under optimized conditions.	

Conclusion

Sodium anthranilate is a highly effective and versatile fluorescent labeling agent for the analysis of reducing carbohydrates. The straightforward and robust reductive amination chemistry, coupled with the favorable fluorescent properties of the tag, makes it an invaluable tool for researchers in glycomics, drug development, and other biomedical fields. The protocols and data presented here provide a solid foundation for the successful implementation of this labeling strategy in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium anthranilate | C7H6NNaO2 | CID 23674494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SODIUM ANTHRANILATE | lookchem [lookchem.com]
- 6. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Anthranilate as a Fluorescent Labeling Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290561#sodium-anthraniolate-as-a-fluorescent-labeling-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

